molecular formula C8H17NO2 B12857946 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine

2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine

Cat. No.: B12857946
M. Wt: 159.23 g/mol
InChI Key: KOKKCAVCNZLRNZ-UHFFFAOYSA-N
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Description

2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine is a compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The presence of the oxetane ring imparts distinct characteristics to the compound, making it a valuable building block in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethoxy and N-methyl-ethanamine groups. One common method involves the reaction of 3-oxetanone with ethyl alcohol in the presence of an acid catalyst to form 3-ethoxyoxetane. This intermediate is then reacted with N-methyl-ethanamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

    Substitution: The ethoxy and N-methyl-ethanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere, mimicking the behavior of other functional groups and enhancing the compound’s binding affinity and selectivity. The ethoxy and N-methyl-ethanamine groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(3-phenylamino)oxetan-3-yl-2-propanesulfinamide
  • 3-(Acetoxymethyl)oxetane
  • Oxetanocin

Uniqueness

2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine is unique due to the presence of both the ethoxy and N-methyl-ethanamine groups, which impart distinct physicochemical and biological properties

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3-ethoxyoxetan-3-yl)-N-methylethanamine

InChI

InChI=1S/C8H17NO2/c1-3-11-8(4-5-9-2)6-10-7-8/h9H,3-7H2,1-2H3

InChI Key

KOKKCAVCNZLRNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(COC1)CCNC

Origin of Product

United States

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